Glucosylceramide synthase-IN-2
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Overview
Description
. This enzyme is crucial in the synthesis of glycosphingolipids, which are essential components of cell membranes. T-690 has been developed for its potential therapeutic applications in treating neurodegenerative diseases such as Gaucher’s disease and Parkinson’s disease .
Preparation Methods
The synthesis of T-690 involves a series of chemical reactions starting from readily available starting materials. . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
T-690 undergoes various chemical reactions, including:
Oxidation: T-690 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert T-690 into reduced forms, potentially altering its biological activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
T-690 has a wide range of scientific research applications, including:
Mechanism of Action
T-690 exerts its effects by inhibiting the enzyme UDP-glucose ceramide glucosyltransferase, which is responsible for the synthesis of glucosylceramide from ceramide and uridine diphosphate-glucose . By inhibiting this enzyme, T-690 reduces the production of glucosylceramide and downstream glycosphingolipids, which are implicated in the pathology of neurodegenerative diseases . The molecular targets and pathways involved include the glycosphingolipid biosynthesis pathway and the regulation of cell membrane composition and signaling .
Comparison with Similar Compounds
T-690 is unique among glucosylceramide synthase inhibitors due to its brain-penetrant properties and non-competitive inhibition mechanism . Similar compounds include:
Venglustat: Another glucosylceramide synthase inhibitor currently in clinical trials for treating Gaucher’s disease and other lysosomal storage disorders.
Eliglustat: A glucosylceramide synthase inhibitor approved for the treatment of Gaucher’s disease.
Miglustat: An inhibitor of glucosylceramide synthase used to treat Gaucher’s disease and Niemann-Pick disease type C.
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties, brain penetration, and clinical applications .
Properties
Molecular Formula |
C22H20F3N3O4 |
---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
N-[4-(2-hydroxypropan-2-yl)phenyl]-3-oxo-2-[2-(2,2,2-trifluoroethoxy)phenyl]pyridazine-4-carboxamide |
InChI |
InChI=1S/C22H20F3N3O4/c1-21(2,31)14-7-9-15(10-8-14)27-19(29)16-11-12-26-28(20(16)30)17-5-3-4-6-18(17)32-13-22(23,24)25/h3-12,31H,13H2,1-2H3,(H,27,29) |
InChI Key |
CQAPXPSWLDAVEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)NC(=O)C2=CC=NN(C2=O)C3=CC=CC=C3OCC(F)(F)F)O |
Origin of Product |
United States |
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